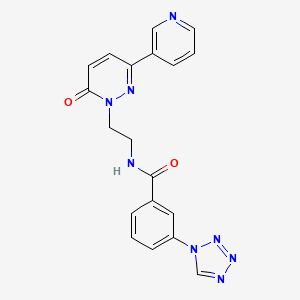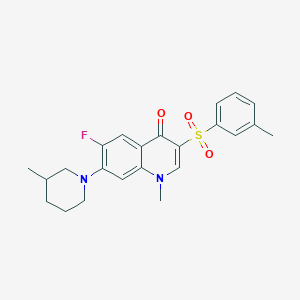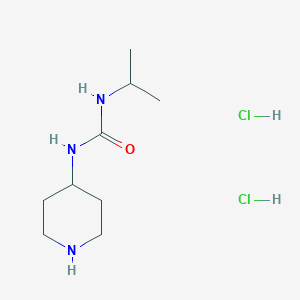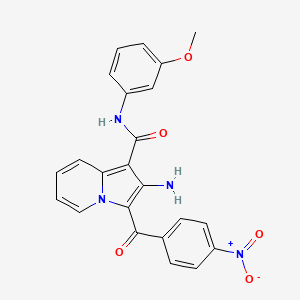
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a diazepane ring, a cyclobutyl group, and a phenylpropanone moiety, which contribute to its distinct chemical behavior and potential utility in medicinal chemistry and other domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and dihalide precursors under basic conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction using a cyclobutyl halide and the diazepane intermediate.
Attachment of the Phenylpropanone Moiety: The final step involves the condensation of the cyclobutyl-diazepane intermediate with a phenylpropanone derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated reaction systems may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the phenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The diazepane ring may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to fully understand the molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one
- 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(4-isopropylphenoxy)ethan-1-one
- (4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone
Uniqueness
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one is unique due to its specific combination of a diazepane ring, cyclobutyl group, and phenylpropanone moiety
Properties
IUPAC Name |
1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c21-18(11-10-16-6-2-1-3-7-16)20-13-5-12-19(14-15-20)17-8-4-9-17/h1-3,6-7,17H,4-5,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUBOFTVUXFXHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{[3-(3-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}[2-(4-chlorophenyl)ethyl]amine](/img/structure/B2588650.png)

![3-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2588652.png)
![2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride](/img/structure/B2588654.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2588655.png)
![(1S,5R,6R,7S)-7-Aminobicyclo[3.2.0]heptan-6-ol;hydrochloride](/img/structure/B2588656.png)

![N-(1-Cyanocyclohexyl)-2-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]acetamide](/img/structure/B2588659.png)

![5-chloro-N-methyl-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2588663.png)
![Methyl 2-amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2588664.png)



